molecular formula C20H23N3O B11491473 N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide

Cat. No.: B11491473
M. Wt: 321.4 g/mol
InChI Key: QKNIIGURSARFDB-UHFFFAOYSA-N
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Description

N-[2-(1-Benzyl-1H-benzimidazol-2-yl)ethyl]butanamide is a benzimidazole-derived compound featuring a butanamide side chain attached to a benzyl-substituted benzimidazole core. The compound’s synthesis typically involves condensation reactions between benzimidazole precursors and butanamide derivatives, followed by purification and characterization using spectroscopic methods (e.g., NMR, IR) and X-ray crystallography .

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]butanamide

InChI

InChI=1S/C20H23N3O/c1-2-8-20(24)21-14-13-19-22-17-11-6-7-12-18(17)23(19)15-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24)

InChI Key

QKNIIGURSARFDB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Solid-State Synthesis

A solvent-free, microwave-driven method has been developed to enhance reaction efficiency and reduce purification complexity. Adapted from patent WO2015076760A1 , this approach involves:

  • Precursor Mixing: Equimolar amounts of N-benzyl-2-hydroxyacetamide and 2-nitroimidazole are combined in a microwave-transparent vessel.

  • Microwave Irradiation: Exposed to 700 W (level 4–7) for 10 minutes, inducing cyclization and nitro group reduction.

  • Purification: Alumina chromatography with ethyl acetate eluent yields the target compound with 78–82% purity .

Advantages Over Classical Methods:

  • Time Reduction: Total synthesis time ≤1 hour vs. 18–24 hours conventionally.

  • Solvent Elimination: Aligns with green chemistry principles.

  • Scalability: Demonstrated efficacy at 50–100 g scales .

Limitations:

  • Requires specialized microwave equipment.

  • Nitro group intermediates necessitate careful handling due to explosive potential.

Multi-Step Functionalization Using Protecting Groups

For high-purity pharmaceutical-grade synthesis, a protecting group strategy is employed:

  • Benzimidazole Formation: o-Phenylenediamine reacts with 4-(tert-butoxycarbonylamino)butanoic acid under Dean-Stark conditions to form 2-(2-(Boc-amino)ethyl)-1H-benzimidazole .

  • Benzylation: Benzyl bromide alkylation in DMF with NaH as base (yield: 85%).

  • Deprotection: Boc removal via TFA/CH2Cl2 (1:1) at 0°C.

  • Acylation: Butanoyl chloride addition in THF with DIEA, yielding the final compound (95% purity after crystallization) .

Critical Data:

StepReagentConditionsYield
Benzimidazole Formation4-(Boc-amino)butanoic acidToluene, reflux, 6h74%
BenzylationBnBr, NaHDMF, 0°C → RT, 2h85%
DeprotectionTFA/CH2Cl20°C, 1hQuant.
AcylationButanoyl chlorideTHF, DIEA, 0°C, 4h89%

Applications:

  • Preferred for API synthesis due to high purity.

  • Boc protection prevents side reactions during benzylation .

Comparative Analysis of Methods

Efficiency Metrics:

MethodTotal YieldTimePurityScalability
Classical Condensation68–72%18–24h95%Moderate
Microwave-Assisted78–82%1h90%High
Protecting Group89%12h99%Low

Method Selection Criteria:

  • Scale: Microwave-assisted for bulk; protecting groups for small-scale high-purity needs.

  • Cost: Classical methods use cheaper reagents but require longer times.

  • Regulatory Compliance: Protecting group strategy meets ICH Q11 guidelines for pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butanamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide. These compounds have been evaluated against various microbial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate their effectiveness in inhibiting bacterial growth, making them promising candidates for developing new antimicrobial agents.

CompoundMIC (µM)Target Microorganism
This compound2.54Staphylococcus aureus
This compound3.10Escherichia coli

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro studies against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis, particularly in colorectal carcinoma cells.

Cell LineIC50 (µM)Reference
HCT1165.85
MCF74.53

These findings suggest that this compound targets specific pathways involved in cancer cell survival and proliferation.

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory effects. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX activity is measured through IC50 values, demonstrating its potential as a therapeutic agent for inflammatory diseases.

CompoundIC50 (µM)Target Enzyme
This compound0.04 ± 0.01COX-2

G Protein-Coupled Receptors (GPCRs)

The compound has been studied for its interaction with G protein-coupled receptors, particularly those involved in neurotransmission and inflammation. Its ability to act as an antagonist at specific GPCRs suggests potential applications in treating conditions such as anxiety and depression.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound and related compounds:

Synthesis and Evaluation

A study conducted on a series of benzimidazole derivatives reported the synthesis of this compound, followed by a comprehensive evaluation of its biological activities. The results indicated significant antimicrobial and anticancer activities, providing a foundation for further research into its therapeutic potential .

Structure–Activity Relationship (SAR) Analysis

Research focusing on the structure–activity relationship of benzimidazole derivatives has elucidated how modifications to the chemical structure can enhance biological activity. This analysis is critical for optimizing the efficacy of compounds like this compound in clinical applications .

Mechanism of Action

The mechanism of action of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Example Compound : N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide (C₂₀H₂₂ClN₃O)

  • Structural Difference : Incorporation of a chlorine atom at the 2-position of the benzyl group.
  • Impact: Molecular Weight: 355.866 g/mol (vs. 336.41 g/mol for the parent compound) . Synthetic Accessibility: Chlorinated precursors may require additional safety protocols but are commercially available, making synthesis feasible .

Thioether-Linked Analogues

Example Compound : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structural Difference : Replacement of the butanamide chain with a thioacetamido group and addition of a dinitrophenyl substituent.
  • Bioactivity: W1 demonstrates notable antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus), attributed to the dinitrophenyl group’s electron-withdrawing effects .

Heterocyclic Hybrid Analogues

Example Compound: (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives

  • Structural Difference : Incorporation of a benzohydrazide scaffold linked to a halogenated benzylidene group.
  • Impact: Bioactivity: Halogenated derivatives (e.g., 6a-l) show enhanced anticancer activity (IC₅₀: 1.5–3.8 µM against MCF-7 cells) compared to non-halogenated counterparts . Solubility: Fluorine or chlorine substitutions improve aqueous solubility, critical for pharmacokinetics .

Tubulin-Targeting Analogues

Example Compound: N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8)

  • Structural Difference: Replacement of the benzimidazole core with a quinoline moiety.
  • Impact :
    • Mechanism : Targets tubulin polymerization, a common anticancer strategy.
    • Efficacy : D.1.8 inhibits tubulin assembly at 50 nM, outperforming benzimidazole-based compounds in certain cancer models .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility (mg/mL) Key Substituents
N-[2-(1-Benzyl-1H-benzimidazol-2-yl)ethyl]butanamide 336.41 3.2 0.12 Benzyl, butanamide
N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide 355.87 3.8 0.08 2-Chlorobenzyl
W1 (Thioether-linked analogue) 482.45 4.1 0.05 Dinitrophenyl, thioether
D.1.8 (Quinoline-based) 398.44 2.9 0.15 Quinoline, ethynyl

Key Research Findings

  • Halogenation Efficacy : Chlorine or fluorine substitutions consistently improve bioactivity but may reduce solubility due to increased hydrophobicity .
  • Synthetic Challenges : Thioether-linked compounds (e.g., W1) require stringent reaction conditions to avoid oxidation, whereas butanamide derivatives are more stable .

Biological Activity

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also referred to by its chemical formula C15H18N3OC_{15}H_{18}N_3O, features a benzimidazole moiety that is known for various biological activities. The compound's structure is characterized by the following:

  • Benzimidazole Ring : A fused bicyclic structure that contributes to the compound's interaction with biological targets.
  • Butanamide Side Chain : Enhances lipophilicity, potentially improving cell membrane permeability.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors for enzymes such as aldosterone synthase (CYP11B2), which plays a crucial role in steroidogenesis .
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity Target/Effect IC50/Activity Level Reference
Aldosterone Synthase InhibitionCYP11B21.7 nM (for related compound)
Antimicrobial ActivityStaphylococcus aureusVaries by derivative
Cytotoxicity in Cancer CellsHeLa and A549 cellsNot statistically significant at tested concentrations

Case Studies

  • Aldosterone Synthase Inhibition : A study focused on similar benzimidazole derivatives demonstrated their capacity to selectively inhibit CYP11B2, which could lead to novel treatments for hypertension and heart failure. The lead compound showed an IC50 of 1.7 nM, indicating potent activity .
  • Antimicrobial Testing : Various derivatives were tested against Staphylococcus aureus, revealing that structural modifications significantly influenced their antimicrobial efficacy. The lipophilicity of the compounds was found to correlate positively with their antibacterial activity .
  • Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of related compounds on human cancer cell lines (HeLa and A549). While no significant cytotoxic effects were observed at concentrations up to 25 µM, this suggests a selective action mechanism that may be beneficial in targeted therapies .

Q & A

Q. What are the recommended synthetic routes for N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide, and what key steps ensure high yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions .
  • Alkylation/functionalization : Introduction of the benzyl and ethylbutanamide groups via nucleophilic substitution or amidation reactions .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (methanol/water) to isolate the final product . Critical parameters include reaction temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structural integrity of this compound?

  • 1H/13C NMR : Verify benzimidazole protons (δ 7.2–8.1 ppm), benzyl group aromatic protons (δ 7.3–7.5 ppm), and butanamide chain signals (δ 1.2–2.4 ppm) .
  • IR spectroscopy : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 376.2) and fragmentation patterns consistent with the benzimidazole backbone .

Q. What are the common chemical reactions involving the benzimidazole and butanamide moieties in this compound?

  • Electrophilic substitution : Bromination or nitration at the benzimidazole C5/C6 positions under acidic conditions .
  • Amide hydrolysis : Acidic or basic cleavage of the butanamide group to generate carboxylic acid derivatives .
  • Functional group derivatization : Alkylation of the benzimidazole nitrogen or acylation of the amide group to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities or polymorphism in this compound?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) .
  • Data collection : Use high-resolution synchrotron or laboratory X-ray sources (λ = 1.5418 Å) to obtain diffraction data.
  • Refinement with SHELXL : Apply charge-flipping algorithms for phase determination and analyze hydrogen-bonding networks (e.g., N-H···O interactions) to validate molecular packing .
  • Graph-set analysis : Classify intermolecular interactions (e.g., R₂²(8) motifs) to predict stability and solubility .

Q. What experimental strategies are effective in analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., tubulin or kinases) based on homology models .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (Ka, Kd) in real-time using immobilized target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

Q. How can researchers address contradictions in biological activity data (e.g., varying IC50 values across studies)?

  • Standardized assays : Replicate cytotoxicity studies (e.g., MTT assays) using identical cell lines (e.g., HeLa or MCF-7) and normalization protocols .
  • Batch-to-batch consistency : Verify compound purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with activity .
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (2.8–3.5), intestinal absorption (>80%), and cytochrome P450 metabolism .
  • Molecular dynamics (MD) simulations : Analyze membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced bioactivity?

  • Derivative synthesis : Modify substituents on the benzyl group (e.g., electron-withdrawing -NO₂ or bulky -CF₃) to enhance target affinity .
  • Bioisosteric replacement : Replace the butanamide chain with sulfonamide or urea groups to improve solubility .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors on benzimidazole) using Schrödinger’s Phase .

Data Contradiction and Validation

Q. How should researchers validate conflicting crystallographic data (e.g., bond length discrepancies)?

  • Multi-method validation : Cross-reference X-ray data with DFT-optimized geometries (B3LYP/6-31G* level) to assess bond length accuracy .
  • Twinned crystal analysis : Use SHELXL’s TWIN command to refine data from non-merohedral twins .

Q. What are the best practices for reconciling inconsistent biological activity across in vitro and in vivo models?

  • Dose-response recalibration : Adjust concentrations to account for plasma protein binding or metabolic clearance in animal models .
  • Toxicokinetic profiling : Measure compound levels in blood/tissue via LC-MS to correlate exposure with efficacy .

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